molecular formula C17H19N5OS B2551133 N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-22-2

N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2551133
CAS No.: 872988-22-2
M. Wt: 341.43
InChI Key: FDFNUBNIZKLAJC-UHFFFAOYSA-N
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Description

N-(2-(6-(Isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is an intriguing compound, often synthesized for its potential applications in various scientific fields. The compound integrates multiple functional groups, making it a versatile molecule for research and industrial applications.

Biochemical Analysis

Biochemical Properties

Similar 1,2,4-triazole derivatives have been found to exhibit inhibitory activities toward certain kinases . This suggests that N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may interact with enzymes and proteins in a similar manner.

Cellular Effects

Based on the known activities of similar 1,2,4-triazole derivatives , it can be hypothesized that this compound may influence cell function by interacting with specific signaling pathways, affecting gene expression, and altering cellular metabolism.

Molecular Mechanism

Similar 1,2,4-triazole derivatives have been found to inhibit certain kinases , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis might start with a pyridazine derivative, reacting with isopropyl thiol under controlled conditions to ensure the selective formation of the desired product.

  • Typical reaction conditions include moderate temperatures and the use of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods:

  • In industrial settings, the production process is often scaled up, utilizing large reactors and continuous flow systems to optimize yield and purity.

  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM) may be used to enhance the solubility of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The isopropylthio group can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can be performed on the pyridazinyl ring or other reducible functional groups present in the compound.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

  • Substitution: Halogenating agents for nucleophilic substitution, such as bromine or chlorine.

Major Products Formed:

  • Oxidized sulfoxides or sulfones.

  • Reduced pyridazine derivatives.

  • Substituted benzamide products with various functional groups replacing hydrogen on the aromatic ring.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential as a molecular probe due to its ability to interact with biological targets.

Medicine:

  • Studied for its pharmacological properties, including its potential use as an anti-inflammatory or anticancer agent.

Industry:

  • Used in the development of specialty chemicals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

  • N-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.

  • N-(2-(6-ethylthio-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.

  • N-(2-(6-(methylsulfonyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.

This compound holds promise for various scientific and industrial applications, with its unique structure offering distinct advantages over similar molecules.

Properties

IUPAC Name

N-[2-(6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12(2)24-16-9-8-14-19-20-15(22(14)21-16)10-11-18-17(23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFNUBNIZKLAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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